4-acetylbenzyl 4-(acetylamino)benzoate
Description
4-Acetylbenzyl 4-(acetylamino)benzoate is a benzoate ester derivative characterized by two key structural motifs:
- 4-Acetylbenzyl group: A benzyl moiety substituted with an acetyl group at the para position.
- 4-(Acetylamino)benzoate: A benzoic acid esterified at the carboxyl group, with an acetylamino (-NHCOCH₃) substituent at the para position of the aromatic ring.
This compound combines hydrophobic (acetylbenzyl) and hydrogen-bonding (acetylamino) functionalities, which may influence its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
(4-acetylphenyl)methyl 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(20)15-5-3-14(4-6-15)11-23-18(22)16-7-9-17(10-8-16)19-13(2)21/h3-10H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGLJYRRZRPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylbenzyl 4-(acetylamino)benzoate can be achieved through several methods. One common approach involves the esterification of 4-(acetylamino)benzoic acid with 4-acetylbenzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-acetylbenzyl 4-(acetylamino)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetylbenzyl 4-(acetylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acetyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-acetylbenzoic acid, while reduction may produce 4-acetylbenzyl alcohol.
Scientific Research Applications
4-acetylbenzyl 4-(acetylamino)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be utilized in the production of specialty chemicals or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-acetylbenzyl 4-(acetylamino)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ester moiety may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-acetylbenzyl 4-(acetylamino)benzoate with structurally related benzoate derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties:
Key Insights from Structural Comparisons:
Ester Group Influence: Ethyl and propyl esters (e.g., Ethyl 4-(acetylamino)benzoate vs. Propyl 4-(acetylamino)benzoate) exhibit varying solubility and bioavailability. Longer alkyl chains (e.g., propyl) enhance lipophilicity, favoring interactions with hydrophobic biological targets .
Substituent Effects: Bromoacetyl groups (e.g., Ethyl 4-[(2-bromoacetyl)amino]benzoate) introduce electrophilic reactivity, enabling cross-linking with biomolecules like proteins or DNA . Methoxy or hydroxy groups (e.g., 4-(Acetylamino)-3-hydroxybenzoic acid) enhance polarity and antioxidant activity but reduce cell membrane permeability .
Biological Activity: Acetylamino-substituted benzoates (e.g., Ethyl 4-(acetylamino)benzoate) are associated with local anesthetic and enzyme-inhibitory properties due to hydrogen-bonding interactions with biological targets . The acetylbenzyl group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life or tissue-specific targeting, though empirical data are needed.
Detailed Research Findings
Role of Acetylamino Groups in Bioactivity
Compounds with acetylamino substituents exhibit distinct biological profiles:
- Enzyme Inhibition: The acetylamino group in Ethyl 4-(acetylamino)benzoate interacts with catalytic residues in enzymes like carbonic anhydrase, mimicking natural substrates .
- Antimicrobial Activity: Analogous compounds (e.g., Ethyl 4-[(2-bromoacetyl)amino]benzoate) show bactericidal effects by alkylating microbial proteins .
Impact of Aromatic Substitutions
- 4-Acetylbenzyl vs.
- Nitro vs. Hydroxy Groups: Nitro-substituted analogs (e.g., 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid) exhibit reduced analgesic activity compared to hydroxy-substituted derivatives, highlighting the importance of substituent electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
